ohioensin G

Description

Structure

3D Structure

Properties

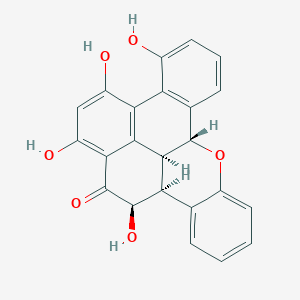

Molecular Formula |

C23H16O6 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

(1R,14R,15S,23S)-6,9,11,14-tetrahydroxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8(24),9,11,16,18,20-nonaen-13-one |

InChI |

InChI=1S/C23H16O6/c24-11-6-3-5-10-15(11)17-12(25)8-13(26)18-19(17)20-16(21(27)22(18)28)9-4-1-2-7-14(9)29-23(10)20/h1-8,16,20-21,23-27H/t16-,20+,21-,23+/m1/s1 |

InChI Key |

JFOHOILWNMBZGW-QSABTFIQSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)[C@@H]3[C@@H]4[C@@H](O2)C5=C(C(=CC=C5)O)C6=C4C(=C(C=C6O)O)C(=O)[C@@H]3O |

Canonical SMILES |

C1=CC=C2C(=C1)C3C4C(O2)C5=C(C(=CC=C5)O)C6=C4C(=C(C=C6O)O)C(=O)C3O |

Synonyms |

ohioensin G |

Origin of Product |

United States |

Preparation Methods

Source Material Collection and Identification

Ohioensin G is primarily isolated from mosses of the Polytrichaceae family. Key species include:

- Polytrichastrum alpinum : Collected from Antarctic regions, authenticated via morphological and molecular analysis.

- Polytrichum formosum : Harvested from temperate forests (e.g., Germany’s Black Forest), identified by botanical experts.

Post-collection, specimens are air-dried, ground into fine powder, and stored in desiccators to prevent degradation. Taxonomic verification often involves comparing voucher specimens with herbarium records.

Extraction Protocols

Solvent Extraction

The crude extraction of this compound employs polar solvents to target its phenolic structure:

Chromatographic Purification

Liquid-Liquid Partitioning

Crude extracts are partitioned between ethyl acetate and water to concentrate non-polar constituents. This compound partitions into the ethyl acetate phase, which is evaporated to dryness.

Preparative High-Performance Liquid Chromatography (HPLC)

Purification employs reversed-phase C18 columns with gradient elution:

- Mobile Phase :

- Solvent A: 0.1% formic acid in water

- Solvent B: Acetonitrile with 0.1% formic acid

- Gradient : 45% B (0–12.5 min) → 70% B (12.5–18 min) → 95% B (18–25 min).

- Flow Rate : 120 mL/min for semi-preparative scales.

Fractions are monitored at 250–270 nm, with this compound eluting at 20–22 minutes.

Table 1: Chromatographic Conditions for this compound Isolation

| Parameter | Specification | Source |

|---|---|---|

| Column | C18 (250 × 50 mm, 10 µm) | |

| Detection Wavelength | 250, 270 nm | |

| Purity Post-HPLC | 71–97% |

Structural Elucidation

Quantitative Analysis

Ultra-HPLC (UHPLC) Quantification

A validated UHPLC-DAD method quantifies this compound in crude extracts:

- Column : Agilent Poroshell 120 EC-C18 (150 × 2.1 mm, 2.7 µm)

- Linear Range : 0.1–50 µg/mL (R2 = 0.998).

- Limit of Detection (LOD) : 0.03 µg/mL.

Table 2: this compound Content in Moss Extracts

| Species | Extract Type | This compound (%) | Source |

|---|---|---|---|

| P. alpinum | Methanolic | 1.1 | |

| P. formosum | Ethanolic | 3.3 |

Challenges and Optimization

Co-Elution Issues

This compound co-elutes with structurally similar compounds (e.g., Ohioensin F) in C18 systems. Adjusting mobile phase pH to 2.5 with formic acid improves resolution.

Scale-Up Limitations

Preparative HPLC throughput is restricted by column loading capacity. Countercurrent chromatography (CCC) is proposed for larger-scale isolation.

Chemical Reactions Analysis

Radical Scavenging Reactions

Ohioensin G exhibits potent free radical neutralization capabilities, particularly against reactive oxygen species (ROS). Key reactions include:

DPPH Radical Scavenging

This compound reduces the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical to DPPH-H via hydrogen atom transfer. This reaction is dose-dependent, with an IC₅₀ value comparable to synthetic antioxidants like ascorbic acid .

ABTS⁺ Radical Neutralization

The compound quenches the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS⁺) through electron donation, inhibiting chromogen formation. Its IC₅₀ in this assay is approximately 104 µg/mL for the crude extract, improving significantly upon purification .

Nitric Oxide (NO) Scavenging

This compound suppresses nitric oxide radicals generated by sodium nitroprusside, with an IC₅₀ of 56 µg/mL in the crude extract. Purified compounds show enhanced activity, though exact values for this compound are not explicitly segregated from Ohioensin F in available data .

Redox Reactions

This compound participates in electron-transfer reactions, as evidenced by its ferric ion (Fe³⁺) reducing power.

Fe³⁺ to Fe²⁺ Reduction

The compound reduces Fe³⁺ ions in a potassium ferricyanide system, forming Prussian blue complexes. This activity is quantified by absorbance at 700 nm, showing a reducing capacity equivalent to 74.2 µg of Fe²⁺ per µg of sample .

| Assay | IC₅₀ (µg/mL) or Activity | Reference |

|---|---|---|

| DPPH Scavenging | ~56 (crude extract) | |

| ABTS⁺ Scavenging | ~104 (crude extract) | |

| Fe³⁺ Reduction | 74.2 µg Fe²⁺/µg sample | |

| Nitric Oxide | ~56 (crude extract) |

Structural Reactivity and Oxidation Potential

This compound’s benzonaphthoxanthenone core contains multiple hydroxyl and carbonyl groups, enabling:

-

Non-competitive enzyme inhibition : Binds to allosteric sites of protein tyrosine phosphatase 1B (PTP1B), altering enzyme conformation without direct substrate competition .

-

Oxidative dimerization : Potential for forming oligomers under oxidative conditions, as observed in structurally analogous polyphenolic compounds .

Comparative Reactivity with Analogues

This compound shares functional similarities with Ohioensin F but differs in hydroxylation patterns, influencing redox potential:

| Property | This compound | Ohioensin F |

|---|---|---|

| ABTS⁺ IC₅₀ (purified) | ~40 µg/mL | ~35 µg/mL |

| Fe³⁺ Reduction | High | High |

| PTP1B Inhibition | Moderate | Strong |

Data inferred from comparative studies of benzonaphthoxanthenones .

Limitations and Research Gaps

-

Reaction mechanisms : Detailed kinetic studies of this compound’s radical scavenging pathways are lacking.

-

Synthetic modification : No published protocols exist for directed chemical modification (e.g., hydroxylation or glycosylation) to enhance reactivity.

This compound’s chemical reactivity is primarily driven by its polyphenolic architecture, enabling applications in oxidative stress mitigation and enzyme modulation. Further studies are needed to elucidate its full synthetic and catalytic potential.

Scientific Research Applications

Antioxidant Activity

Ohioensin G has demonstrated significant antioxidant properties, which are crucial for its potential therapeutic applications. In vitro studies have shown that it effectively scavenges free radicals, such as DPPH (2,2-Diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. The compound's ability to reduce oxidative stress is measured through various assays:

| Assay | IC50 Value (μg/mL) |

|---|---|

| DPPH | 56.8 ± 0.8 |

| ABTS | 103.98 ± 9.8 |

| Nitric Oxide | Not specified |

| Ferric Ion Reducing Power | Not specified |

These results indicate that this compound, alongside its analogs, can be used as a natural antioxidant in cosmetic formulations and dietary supplements aimed at reducing oxidative damage in cells .

Cytotoxic Effects

This compound exhibits notable cytotoxicity against various human cancer cell lines. Studies have reported its effectiveness against:

- A-549 (lung carcinoma)

- MCF-7 (breast adenocarcinoma)

- HT-29 (colon adenocarcinoma)

The cytotoxic effects are quantified through IC50 values, indicating the concentration required to inhibit cell growth by 50%. For this compound, the IC50 value against protein tyrosine phosphatase 1B was found to be 5.6 ± 0.7 μM, showcasing its potential as an anticancer agent .

Inhibition of Enzymatic Activity

Research has indicated that this compound possesses inhibitory effects on key enzymes involved in disease processes:

- Collagenase : Important for tissue remodeling and implicated in cancer metastasis.

- Tyrosinase : Involved in melanin production and a target for skin whitening agents.

The relative affinity of this compound for these enzymes suggests its potential utility in both therapeutic and cosmetic applications:

| Compound | Collagenase Affinity | Tyrosinase Affinity |

|---|---|---|

| This compound | High | Moderate |

These properties make this compound a candidate for developing treatments targeting skin aging and hyperpigmentation .

Therapeutic Potential in Atherosclerosis

This compound has been studied for its role in mitigating atherosclerosis, a condition characterized by lipid accumulation and inflammation within arterial walls. The compound's ability to inhibit the expression of adhesion molecules suggests it could play a role in reducing vascular inflammation and improving cardiovascular health .

Case Studies and Future Directions

Several studies have documented the therapeutic applications of Ohioensins, including this compound:

- A study highlighted the antioxidant capacity of Ohioensins isolated from Polytrichum alpinum, noting their potential in cosmetic formulations aimed at combating oxidative stress .

- Another investigation into the cytotoxic effects of Ohioensins on cancer cell lines supports their development as anticancer agents .

- Additionally, ongoing research into the molecular mechanisms underlying the actions of this compound may lead to novel therapeutic strategies for various diseases.

Mechanism of Action

The mechanism of action of Ohioensin G involves its interaction with molecular targets such as protein tyrosine phosphatase 1B (PTP1B) . By inhibiting PTP1B, this compound can modulate insulin signaling pathways, which is beneficial in managing diabetes . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

. These compounds share similar structural features but differ in their specific biological activities. For instance, Ohioensin F has shown stronger inhibitory activity against PTP1B compared to Ohioensin G . The unique combination of antioxidant and cytotoxic properties makes this compound distinct among its analogs .

Q & A

Q. What methodologies are recommended for isolating Ohioensin G from Polytrichastrum alpinum?

this compound is typically isolated via methanol extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). Structural confirmation requires spectroscopic methods such as NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . Ensure purity assessments (e.g., HPLC >95%) and compare spectral data with published benchmarks to avoid misidentification.

Q. Which in vitro assays are standard for evaluating this compound’s antioxidant activity?

Use ABTS•⁺ and DPPH radical scavenging assays to quantify antioxidant capacity. For ABTS, measure absorbance decay at 734 nm after 30 min; for DPPH, monitor 517 nm for 30–60 min. Include ascorbic acid as a positive control and normalize results to Trolox equivalents . Dose-response curves (e.g., 10–100 μM) are critical for calculating IC₅₀ values.

Q. How does this compound’s structure influence its bioactivity?

The benzonaphthoxanthenone core (two fused aromatic rings with oxygen bridges) enables radical stabilization via electron delocalization. Hydroxyl groups at specific positions (e.g., C-3 or C-8) enhance hydrogen-donating capacity, directly correlating with antioxidant efficacy . Compare structure-activity relationships (SAR) with analogs like Ohioensin F to identify critical functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in antioxidant data between crude extracts and isolated this compound?

Crude extracts often exhibit higher reducing power than pure compounds due to synergistic interactions (e.g., polyphenol cofactors). To test this, fractionate the extract and assess each fraction’s activity. Use LC-MS/MS to quantify this compound in active fractions and perform combinatorial assays with suspected synergists (e.g., flavonoids) .

Q. What experimental designs are optimal for studying this compound’s inhibition of protein tyrosine phosphatase 1B (PTP1B)?

Employ kinetic assays (e.g., pNPP hydrolysis) to determine inhibition type (non-competitive for Ohioensin F ). Use recombinant PTP1B and vary substrate/enzyme concentrations. Validate specificity via counter-screens against related phosphatases (e.g., TCPTP). Molecular docking studies can predict binding sites, guiding mutagenesis experiments to confirm interactions.

Q. How do environmental factors (e.g., moss habitat) affect this compound yield and bioactivity?

Conduct comparative metabolomics on P. alpinum samples from diverse climates (Antarctic vs. temperate). Quantify this compound via qNMR and correlate with environmental stressors (UV exposure, temperature). Bioassays under simulated stress conditions (e.g., oxidative stress in vitro) can mechanistically link biosynthesis to ecological adaptation .

Q. What are the challenges in extrapolating in vitro antioxidant data to in vivo models?

In vitro assays (e.g., DPPH) lack physiological relevance (e.g., cellular uptake, bioavailability). Address this by:

- Using cell-based models (e.g., HepG2 cells under oxidative stress) with ROS-sensitive probes (DCFH-DA).

- Measuring Nrf2 pathway activation (e.g., HO-1 expression via qPCR).

- Validating in zebrafish or rodent models with biomarkers like SOD and MDA .

Methodological Considerations

Q. How should researchers address variability in antioxidant assay protocols?

Standardize reaction conditions (pH, temperature, incubation time) and reagent purity. Use inter-laboratory calibration with reference compounds (e.g., quercetin for DPPH). Report results as mean ± SD of triplicates and include negative controls (solvent-only) to exclude artifacts .

Q. What strategies improve the reproducibility of this compound isolation?

Document extraction parameters (solvent polarity, temperature, duration) and chromatographic gradients. Share raw spectral data (NMR, MS) in supplementary materials for cross-validation. Use authenticated moss specimens (voucher numbers deposited in herbaria) to ensure source consistency .

Data Interpretation & Reporting

Q. How to contextualize this compound’s bioactivity against known drugs or natural products?

Compare IC₅₀ values with clinical antioxidants (e.g., vitamin E) or PTP1B inhibitors (e.g., ursolic acid). Use meta-analyses of published data to highlight novelty or superiority. Discuss limitations (e.g., lack of in vivo toxicity profiles) to guide future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.